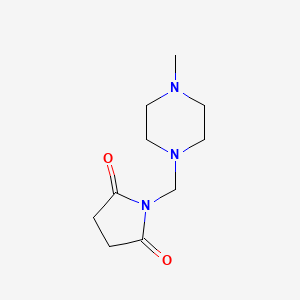

Succinimide, N-(4-methyl-1-piperazinylmethyl)-

CAS No.: 38221-40-8

Cat. No.: VC18710465

Molecular Formula: C10H17N3O2

Molecular Weight: 211.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38221-40-8 |

|---|---|

| Molecular Formula | C10H17N3O2 |

| Molecular Weight | 211.26 g/mol |

| IUPAC Name | 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3 |

| Standard InChI Key | KBYIGOZJUBSJGO-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)CN2C(=O)CCC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Succinimide, N-(4-methyl-1-piperazinylmethyl)- has the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . Its IUPAC name is 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione, reflecting the succinimide (pyrrolidine-2,5-dione) backbone and the 4-methylpiperazine side chain. Key structural descriptors include:

| Property | Value |

|---|---|

| CAS Registry Number | 38221-40-8 |

| Canonical SMILES | CN1CCN(CC1)CN2C(=O)CCC2=O |

| InChI Key | KBYIGOZJUBSJGO-UHFFFAOYSA-N |

| Solubility | Slightly soluble in water |

| Stability | Stable under cool, dry conditions |

The compound’s piperazine moiety enhances its basicity and potential for hydrogen bonding, while the succinimide ring contributes to electrophilic reactivity, making it a versatile intermediate .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Mannich reactions or condensation reactions involving succinimide derivatives and 4-methylpiperazine precursors. Key methods include:

Method 1: Mannich Reaction

-

Reactants: Succinimide, formaldehyde, and 4-methylpiperazine.

-

Conditions: Catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., n-butanol) .

Method 2: Alkylation of Piperazine

-

Reactants: N-(Chloromethyl)succinimide and 4-methylpiperazine.

-

Conditions: Conducted in dimethylformamide (DMF) with triethylamine as a base .

Comparative Analysis of Methods

| Parameter | Mannich Reaction | Alkylation |

|---|---|---|

| Purity | 90–95% | >95% |

| Scalability | Moderate | High |

| Byproducts | Quaternary salts | Minimal |

| Reference |

Pharmacological Significance

Enzyme Inhibition

Succinimide derivatives exhibit acetylcholinesterase (AChE) and urease inhibition, with IC₅₀ values in the micromolar range . These properties are relevant for:

-

Alzheimer’s Disease: AChE inhibitors slow acetylcholine degradation, mitigating cognitive decline.

-

Infections: Urease inhibitors disrupt microbial nitrogen metabolism, reducing pathogen viability.

Cytotoxic and Anticancer Properties

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.45 (m, 4H, piperazine CH₂), 2.85 (s, 3H, N-CH₃), 2.65 (m, 4H, succinimide CH₂) .

-

IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch) .

Applications in Drug Development

Intermediate for Kinase Inhibitors

The compound serves as a precursor for imatinib mesylate analogs, where the piperazine group enhances solubility and target affinity . For example, 4-((4-methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (PubChem CID: 4369496) is a demethylated imatinib derivative with retained bioactivity .

Targeted Protein Degradation

Recent patents highlight its use in PROTACs (proteolysis-targeting chimeras) for androgen receptor degradation, leveraging the succinimide’s electrophilicity for E3 ligase recruitment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume